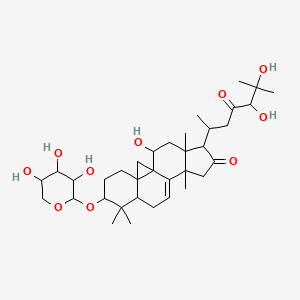

Cimicifugoside H2

Description

Properties

IUPAC Name |

15-(5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNYLGIAMKNXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Electrospray Ionization Fourier Transformation Mass Spectrometry Hresiftms Researchgate.netmdpi.com

High-Resolution Electrospray Ionization Fourier Transformation Mass Spectrometry (HRESIFTMS) is a powerful technique for determining the accurate mass of a compound, which is critical for establishing its elemental composition. While specific HRESIFTMS data for Cimicifugoside H2 is often presented within broader high-resolution mass spectrometry analyses, such as UPLC-Q-TOF-MS, the principle involves generating ions via electrospray ionization and then resolving their mass-to-charge ratio (m/z) with high precision using a Fourier Transform mass analyzer. This precision allows for the unambiguous determination of the molecular formula. For related triterpene glycosides, techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) have also been utilized to establish structures and absolute stereochemistry researchgate.net. Electrospray Ionization Mass Spectrometry/Mass Spectrometry (ESI-MS/MS) fragmentation reactions are also employed for structural elucidation of natural products rsc.org.

Liquid Chromatography Mass Spectrometry/mass Spectrometry Lc Ms/ms Nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely applied technique for the quantitative analysis and structural characterization of compounds within complex biological matrices. A selective and sensitive LC-MS/MS method has been developed for the simultaneous determination of Cimicifugoside H2 and other related constituents from Cimicifuga foetida L. in plasma nih.gov. This method typically employs negative electrospray ionization in Selected Reaction Monitoring (SRM) mode, utilizing a mobile phase composed of methanol (B129727) and water for chromatographic separation nih.gov. The method has demonstrated good linearity and precision, with average extraction recoveries for related compounds ranging from 73% to 94% nih.gov. LC-MS/MS is also a cornerstone for the structural elucidation of various natural products, including flavonoids and procyanidins mdpi.comnih.gov.

Table 1: Average Extraction Recoveries for this compound and Related Compounds in Plasma

| Analyte | Average Extraction Recovery (%) |

| Cimicifugoside H-2 | 73-74 |

| Cimicifugoside H-1 | 89-94 |

| 23-epi-26-deoxyactein | 73-80 |

| Cimigenol (B190795) xyloside | 89-91 |

| 25-O-acetylcimigenoside | 87-96 |

Ultra Performance Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry Uplc Q Tof Ms Researchgate.net

Computational Approaches for Structural Confirmation

Conformational Search Algorithms

Understanding the conformational landscape of this compound is essential for elucidating its interactions with biological targets. Conformational search algorithms are computational methods employed to explore the various three-dimensional arrangements (conformations) a molecule can adopt by rotating around its single bonds. These algorithms aim to identify the lowest energy conformations, which are most likely to be populated under physiological conditions or to represent bioactive states.

Research has utilized molecular docking and dynamic simulation studies to investigate the interactions of this compound with proteins, such as IκB kinase alpha (IKK1/alpha) semanticscholar.orgnih.govmdpi.comnih.gov. These studies often involve conformational sampling as a preliminary step to identify potential binding poses. For instance, the Biased Probability Monte Carlo (BPMC) method has been employed within software like ICM-Pro to explore the conformational space of ligands, including this compound semanticscholar.orgnih.gov. This method involves randomly selecting poses in internal coordinate space and making steps to new positions based on a predefined probability distribution, with a set "thoroughness" parameter controlling the simulation length semanticscholar.orgnih.gov.

Another approach involves the Lamarckian Genetic Algorithm, used in conjunction with docking software like AutoDock, to explore ligand-protein interactions nih.gov. This algorithm systematically searches for optimal conformations by mimicking evolutionary principles, aiming to identify poses with high binding affinity nih.govcore.ac.ukarxiv.org. The goal is to predict changes in free energy upon ligand binding, where more negative binding energy values indicate stronger affinity nih.gov.

Molecular dynamics (MD) simulations also contribute to understanding conformational dynamics. By simulating the movement of atoms over time, MD can reveal structural flexibility, conformational changes, and the stability of molecular complexes mdpi.comvolkamerlab.org. For example, MD simulations have been used to analyze the positional Root Mean Square Deviation (RMSD) of this compound when bound to IKK1/alpha, assessing its binding stability mdpi.comvolkamerlab.org. These simulations can provide insights into the dynamic behavior of the molecule and its interaction with its environment volkamerlab.org.

Furthermore, computational techniques are integral to modern structural elucidation, with molecular mechanics force fields aiding in exploring conformational space as part of a broader Computer-Aided Structural Elucidation (CASE) process mestrelab.com. These methods, often combined with quantum mechanical calculations and analysis of NMR data (like chemical shifts and coupling constants), help in determining stereochemical configurations and preferred conformations mestrelab.comnih.gov. While specific detailed studies solely focused on de novo conformational searching of this compound using algorithms like genetic algorithms or systematic searches without a specific protein target are less common in the initial search results, the application of these algorithms in docking and molecular dynamics studies highlights their importance in characterizing the molecule's behavior semanticscholar.orgnih.govmdpi.comnih.govcore.ac.ukarxiv.orgvolkamerlab.org.

Data Table: Conformational Analysis Methods Employed

| Method/Algorithm | Software/Context Used | Purpose | Reference(s) |

| Biased Probability Monte Carlo (BPMC) | ICM-Pro | Exploring conformational space for ligand docking, identifying potential binding poses. | semanticscholar.orgnih.gov |

| Lamarckian Genetic Algorithm | AutoDock | Exploring ligand-protein interactions, searching for optimal conformations and binding affinities. | nih.gov |

| Molecular Dynamics (MD) Simulation | GROMACS, general computational chemistry | Analyzing positional changes, binding stability, and dynamic behavior of the molecule over time. | mdpi.comvolkamerlab.org |

| Molecular Mechanics Force Fields | General computational chemistry | Aiding in exploring conformational space as part of broader structural elucidation processes. | mestrelab.com |

| Quantum Mechanical Calculations | General computational chemistry | Refining structural accuracy, analyzing NMR chemical shifts for conformational insights. | mestrelab.comnih.gov |

Biosynthesis and Biotransformation Pathways of Cimicifugoside H2

Precursor Compounds and Biosynthetic Relationships

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a complex, multi-step process that begins with fundamental isoprenoid precursors and culminates in highly oxygenated and glycosylated structures.

Cimicifugoside H-1 has been identified as a direct precursor in the biosynthetic pathway leading to Cimicifugoside H2 mdpi.com. Research indicates that Cimicifugoside H-1 can be chemically or enzymatically transformed into Cimicifugoside H-2, along with other related compounds such as Cimicifugoside H-3 and H-4 mdpi.comresearchgate.net. These transformations are understood to occur through specific enzymatic modifications, primarily involving hydroxylation and glycosylation events at various positions on the triterpenoid aglycone.

The biosynthesis of triterpenoids generally starts with the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs), to form various triterpene skeletons, including the cycloartane (B1207475) framework characteristic of this compound uoa.grnih.govresearchgate.netnih.gov. Following the formation of the basic aglycone skeleton, a series of modifications occur to yield the final complex saponins.

Hydroxylation: This process involves the introduction of hydroxyl (-OH) groups onto the triterpenoid backbone. These reactions are typically mediated by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases uoa.grnih.gov. The precise position and number of hydroxyl groups significantly influence the compound's physical properties and biological activity . For instance, the positioning of hydroxyl groups can affect interactions with target molecules .

Glycosylation: This critical step involves the attachment of sugar moieties, such as xylose, to the aglycone. This is primarily carried out by glycosyltransferases (GTs), particularly uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) uoa.grnih.gov. Glycosylation not only enhances water solubility but also plays a crucial role in modulating the biological activity and pharmacokinetic properties of the saponins nih.gov. The attachment of the xyloside moiety to the C-3 position of the cycloartane aglycone is a defining feature of this compound.

These modifications are sequential and highly regulated, ensuring the stereospecific formation of complex molecules like this compound.

Transformation from Cimicifugoside H-1

Enzyme-Mediated Biotransformation Studies

Microorganisms, particularly fungi, possess a rich repertoire of enzymes capable of performing complex chemical transformations on natural products. This capability is harnessed in biotransformation studies to produce novel derivatives or to understand biosynthetic pathways.

Fungi are well-known for their ability to catalyze a wide range of reactions, including hydroxylation, oxidation, reduction, and glycosylation, often with high regio- and stereoselectivity. This makes them valuable tools for modifying complex molecules like triterpenoids.

Syncephalastrum racemosum is a filamentous fungus known to possess significant biotechnological applications, including the production of enzymes and the microbial modification of compounds doe.gov. Studies investigating the biotransformation of cycloartane-type triterpenoids, such as cycloastragenol, by S. racemosum have demonstrated its capacity to catalyze complex reactions. Specifically, S. racemosum has been shown to perform ring expansion and epoxidation reactions, leading to the formation of epoxy-seco-cycloartane structures researchgate.netresearchgate.net. These findings highlight the presence of potent oxidative enzymes, likely including cytochrome P450s, within S. racemosum that can modify complex triterpenoid scaffolds.

Alternaria alternata is another fungus recognized for its biotransformation capabilities, particularly in the modification of secondary metabolites nih.govrsc.org. Research has shown that A. alternata can effectively hydroxylate and oxidize various organic compounds. For instance, studies on the biotransformation of α-terpineol by A. alternata revealed the formation of hydroxylated products and oxidative intermediates, with cytochrome P450 enzymes being implicated in these processes rsc.org. Similarly, the biotransformation of ursolic acid, another triterpenoid, by A. alternata yielded multiple hydroxylated derivatives, indicating its broad enzymatic machinery for modifying triterpenoid structures at various carbon positions nih.gov.

While direct biotransformation studies of this compound by these specific fungi are limited in the available literature, their demonstrated ability to modify related cycloartane triterpenoids and other triterpenoids suggests they possess the enzymatic systems (e.g., hydroxylases, glycosyltransferases) that could potentially be involved in the biosynthesis or modification of this compound or its precursors.

Data Table 1: Key Stages in Triterpenoid Saponin (B1150181) Biosynthesis (General)

| Stage | Key Processes | Enzymes Involved (Examples) | Outcome/Modification |

| 1. Primary Skeleton Formation | Cyclization of 2,3-oxidosqualene | Oxidosqualene Cyclases (OSCs) | Formation of diverse triterpene skeletons (e.g., cycloartane) |

| 2. Aglycone Modification | Oxidation (hydroxylation, epoxidation), skeletal rearrangements | Cytochrome P450 monooxygenases (CYPs), other oxidoreductases | Introduction of functional groups, structural alterations |

| 3. Glycosylation | Attachment of sugar moieties (e.g., xylose) to the aglycone | Uridine Diphosphate-Dependent Glycosyltransferases (UGTs), others | Formation of saponins, altered solubility and bioactivity |

| 4. Further Modifications | Acylation, esterification, etc. | Acyltransferases, Esterases | Diversification of saponin structures |

Data Table 2: Fungal Biocatalysis Capabilities of Syncephalastrum racemosum and Alternaria alternata on Related Cycloartanes and Triterpenoids

| Fungus | Substrate (Example) | Observed Biotransformation Reactions | Key Enzymes Implicated (General) | Reference(s) |

| Syncephalastrum racemosum | Cycloastragenol | Ring expansion, Epoxidation (e.g., 3β,10β-epoxy, 6α,19α-epoxy) | Cytochrome P450s (likely) | researchgate.netresearchgate.net |

| Alternaria alternata | Cycloastragenol | Acetylation (at 3-OH, 6-OH, 19-OH) | Cytochrome P450s (likely) | researchgate.netresearchgate.net |

| Alternaria alternata | α-Terpineol | Hydroxylation (e.g., at C-7), oxidation | Cytochrome P450s | rsc.org |

| Alternaria alternata | Ursolic Acid | Hydroxylation (at various positions like C-2, C-23, C-24) | Cytochrome P450s | nih.gov |

Compound List:

this compound

Cimicifugoside H-1

Cimicifugoside H-3

Cimicifugoside H-4

2,3-oxidosqualene

Cycloartane

Cycloastragenol

α-terpineol

Ursolic Acid

Syncephalastrum racemosum

Stereospecificity in Biotransformation Reactions (e.g., Hydrogen Addition)

The stereochemical outcome of biotransformation reactions is paramount in determining the biological activity and pharmacokinetic properties of natural products. While biotransformation pathways are crucial for understanding the fate of natural products like this compound, detailed research specifically elucidating stereospecific reactions, such as hydrogen addition, for this compound remains limited in the publicly available literature.

Metabolic Profiling of this compound and Related Triterpenoids

Metabolic profiling is an essential analytical approach for characterizing the absorption, distribution, metabolism, and excretion (ADME) of bioactive compounds. This process provides critical insights into how compounds are processed within biological systems, including the identification of metabolites and the pathways involved.

Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been employed for the simultaneous determination of this compound and related compounds in biological matrices. For instance, studies have reported the determination of this compound, Cimicifugoside H-1, 23-epi-26-deoxyactein, cimigenol (B190795) xyloside, and 25-O-acetylcimigenoside in beagle dog plasma using LC-MS/MS mdpi.com. This demonstrates the capability to track these compounds in vivo, a foundational step in understanding their metabolic fate.

The complex cycloartane triterpenoid skeletons characteristic of Cimicifuga species, with their diverse glycosylation patterns and substitutions, suggest a potential for various metabolic modifications mdpi.com. These modifications can include alterations to the glycosidic moiety or the aglycone structure, potentially leading to a range of metabolites that may possess different biological activities or pharmacokinetic profiles mdpi.com.

Broader metabolomic studies on related plant species and compounds utilize advanced analytical platforms like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) coupled with chemometric methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to profile complex mixtures of natural products and their metabolic fate frontiersin.orgfrontiersin.orgmdpi.com. While these studies may not specifically detail this compound metabolites, they highlight the methodologies applicable to understanding the metabolic landscape of triterpenoids.

The identification of numerous triterpene glycosides within Cimicifuga species, including actein, 23-epi-26-deoxyactein, and various cimicifugosides, underscores the importance of comprehensive metabolic profiling to understand the entire spectrum of compounds present and their potential biological roles researchgate.netresearchgate.netresearchgate.netbionorica.ru.

Data Tables

Table 1: Identified Compounds in Cimicifuga foetida Rhizomes and Their General Bioactivity/Role

| Compound Name | General Bioactivity/Role | Reference |

| Cimicifugoside H-2 | Inhibits IKK1/alpha, blocks NF-κB pathway | researchgate.net |

| Actein | Major constituent; anti-tumorigenic, anti-inflammatory effects | researchgate.netresearchgate.net |

| 26-Deoxyactein | Major constituent; anti-tumorigenic, anti-inflammatory effects | researchgate.netresearchgate.net |

| Cimigenoside | Identified compound | researchgate.net |

| Cimicifugin | Identified compound; potential species indicator | researchgate.netresearchgate.net |

| Isoferulic acid | Identified compound | researchgate.net |

| β-sitosterol | Identified compound | researchgate.net |

Table 2: Compounds Determined in Beagle Dog Plasma by LC-MS/MS

| Compound Name | Reference |

| Cimicifugoside H-2 | mdpi.com |

| Cimicifugoside H-1 | mdpi.com |

| 23-epi-26-deoxyactein | mdpi.com |

| Cimigenol xyloside | mdpi.com |

| 25-O-acetylcimigenoside | mdpi.com |

Mechanistic Investigations of Cimicifugoside H2 Biological Activity

In Silico Modeling and Simulation Studies

In silico modeling and simulation studies are instrumental in predicting and understanding the complex interactions between Cimicifugoside H2 and its biological targets. These methods allow for the exploration of binding affinities, the characterization of molecular interactions, and the prediction of dynamic conformational changes.

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, thereby estimating the binding affinity. This process is crucial for identifying potential drug candidates and understanding their mechanisms of action at a molecular level.

Studies have investigated the docking of this compound onto various domains of the IκB kinase alpha (IKK1/alpha) protein. semanticscholar.orgnih.govmdpi.comnih.govresearchgate.net this compound demonstrated a high docking score, particularly when interacting with the activation loop of IKK1/alpha, positioning it as a potential inhibitor compared to other phytochemicals and a positive control. semanticscholar.orgnih.govmdpi.comresearchgate.net The methodology employed aims to predict the change in free energy upon ligand binding, where a higher binding affinity is associated with a lower (more negative) binding energy. nih.gov The constitutive activation of IKK1/α, often due to mutations in its activation loop residues (S176, S180), can lead to oncogenesis, autoimmune disease, and chronic inflammation, making it a significant target for therapeutic intervention. semanticscholar.orgmdpi.com Suppressing IKK1/α activity is therefore a strategy to potentially inhibit these conditions. mdpi.com

The interaction between this compound and IKK1/α is primarily stabilized by a combination of hydrogen bonds and hydrophobic interactions. semanticscholar.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua Detailed analysis revealed the formation of seven hydrogen bonds, with six exhibiting robust stability, characterized by distances less than 3.5 Å. Specific residues involved in hydrogen bonding include H60 (3.95 Å), L177 (1.96 Å), C178 (forming three bonds at 1.88 Å, 2.12 Å, and 2.30 Å), E180 (1.98 Å), and N195 (2.24 Å). semanticscholar.org Furthermore, significant hydrophobic interactions were observed between this compound and residues L177 and Y198, occurring at distances greater than 3.8 Å. semanticscholar.org

Table 1: Detailed Ligand-Protein Interactions of this compound with IKK1/α

| Residue | Interaction Type | Distance (Å) | Stability |

| H60 | Hydrogen Bond | 3.95 | Stable |

| L177 | Hydrogen Bond | 1.96 | Stable |

| C178 | Hydrogen Bond | 1.88 | Stable |

| C178 | Hydrogen Bond | 2.12 | Stable |

| C178 | Hydrogen Bond | 2.30 | Stable |

| E180 | Hydrogen Bond | 1.98 | Stable |

| N195 | Hydrogen Bond | 2.24 | Stable |

| L177 | Hydrophobic | > 3.8 | Significant |

| Y198 | Hydrophobic | > 3.8 | Significant |

Binding Affinity Assessment with Protein Targets (e.g., IKK1/α)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the temporal behavior and conformational changes of protein-ligand complexes. These simulations are crucial for understanding the stability and dynamic nature of the binding interaction. semanticscholar.orgnih.govnih.gov

Molecular dynamics simulations were performed on the activation loop of IKK1/α in complex with this compound to investigate structural alterations upon ligand binding. semanticscholar.orgnih.govnih.govresearchgate.netscilit.com The simulations indicated that this compound maintains enduring stability throughout its complex formation with IKK1/α. semanticscholar.org The root-mean-square deviation (RMSD) value for the protein-ligand complex was recorded at 0.38 nm, suggesting a stable interaction. semanticscholar.org Analysis of the ligand's positional RMSD further supported its binding stability to the protein. semanticscholar.org These dynamic simulations revealed that this compound acts as a potential inhibitor of IKK1/α, specifically inhibiting the actively mutated conformation of the protein. semanticscholar.orgnih.govresearchgate.netresearchgate.netresearchgate.net This inhibition has the potential to suppress the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway. semanticscholar.orgnih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Molecular Dynamics Simulation Outcomes for this compound-IKK1/α Complex

| Simulation Type | Target Protein | Ligand | Key Observation | RMSD Value (nm) | Binding Stability Indicator |

| Molecular Dynamics Simulation | IKK1/α | This compound | Enduring stability of ligand throughout complex formation | 0.38 | High (via RMSD & Positional RMSD) |

| Molecular Dynamics Simulation | IKK1/α | This compound | Potential inhibitor of IKK1/α, specifically mutated conformations | N/A | High |

| Molecular Dynamics Simulation | IKK1/α | This compound | Inhibition may suppress the NF-κB pathway | N/A | High |

Virtual Screening for Potential Biological Targets

Virtual screening is a computational method employed to search large libraries of compounds for molecules that are likely to bind to a specific biological target. researchgate.net While virtual screening techniques are broadly used to explore potential molecular targets, the primary focus of the research on this compound has been its interaction with IKK1/α. researcher.life The application of virtual screening in conjunction with other computational methods aids in identifying promising candidates for further investigation. researchgate.netresearcher.life However, specific biological targets beyond IKK1/α identified through virtual screening for this compound are not detailed in the current literature reviewed.

Molecular Target Identification and Validation

The investigation into the biological activity of this compound has focused on identifying its molecular targets and validating its mechanism of action, particularly its role in cellular signaling pathways relevant to disease. Computational studies, including molecular docking and dynamic simulations, have been instrumental in elucidating how this compound interacts with key proteins.

IκB Kinase Alpha (IKK1/α) Inhibition

A primary molecular target identified for this compound is IκB Kinase Alpha (IKK1/α), a crucial enzyme in the regulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. Research indicates that this compound acts as an inhibitor of IKK1/α.

Direct Binding to Kinase Activation Loop

Studies have revealed that this compound exhibits a significant affinity for the activation loop of IKK1/α. Molecular docking analyses have shown that this compound registers a high docking score on this specific domain of the protein nih.govsemanticscholar.orgnih.govmdpi.com. The interaction between this compound and the IKK1/α activation loop is primarily stabilized by hydrogen bonds and hydrophobic interactions, suggesting a direct and specific binding mechanism nih.govsemanticscholar.orgmdpi.com. Dynamic simulations further support this, indicating that this compound can effectively bind to and potentially inhibit the function of IKK1/α through its interaction with the activation loop nih.govsemanticscholar.orgmdpi.com. This direct binding to a critical regulatory region of the kinase is a key aspect of its inhibitory action.

Data Table: Binding Affinity of Cimicifugoside H-2 to IKK1/α Activation Loop

| Method | Binding Energy (kcal/mol) |

| AutoDock | -10.22 |

| ICM-pro | -10.17 |

These binding energies suggest a strong affinity of Cimicifugoside H-2 for the IKK1/α activation loop nih.gov. Furthermore, an average of approximately five hydrogen bonds have been observed to form between Cimicifugoside H-2 and the protein, indicating a stable interaction nih.gov.

Inhibition of Actively Mutated IKK1/α Conformation

Research has highlighted that this compound is particularly effective in inhibiting an actively mutated conformation of IKK1/α nih.govsemanticscholar.orgnih.govresearchgate.net. A notable example of such a mutation involves the substitution of serine residues at positions 176 and 180 (S176E and S180E) with glutamate. These mutations are known to result in the constitutive activation of IKK1/α semanticscholar.orgresearchgate.net. This compound's ability to inhibit this constitutively active form of the kinase, with high affinity to its activation loop, suggests a targeted approach to counteract aberrant kinase activity mdpi.com. This specific inhibition of mutated conformations is a significant aspect of its therapeutic potential, as such mutations are often implicated in disease pathogenesis.

Downstream Signaling Pathway Modulation

By inhibiting IKK1/α, this compound exerts influence over downstream signaling cascades, most notably the Nuclear Factor Kappa B (NF-κB) pathway.

Suppression of the Nuclear Factor Kappa B (NF-κB) Pathway

The inhibition of IKK1/α by this compound leads to the suppression of the NF-κB signaling pathway nih.govsemanticscholar.orgnih.govresearchgate.net. NF-κB is a critical transcription factor family involved in regulating genes related to inflammation, immunity, cell survival, and proliferation frontiersin.orgnih.govwikipedia.org. Aberrant activation of NF-κB is linked to various diseases, including cancer and inflammatory conditions wikipedia.orgnih.gov.

Canonical NF-κB Pathway Regulation

The canonical NF-κB pathway is a primary route through which NF-κB is activated in response to various stimuli, such as inflammatory cytokines frontiersin.orgnih.govwikipedia.org. This pathway involves the IκB Kinase (IKK) complex, which typically comprises IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ) frontiersin.orgnih.govwikipedia.org. In the canonical pathway, upon stimulation, the IKK complex phosphorylates inhibitor of kappa B (IκB) proteins, primarily IκBα frontiersin.orgnih.govwikipedia.org. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome frontiersin.orgnih.govwikipedia.org. The degradation of IκBα releases the NF-κB dimer (commonly a p50/p65 heterodimer) from cytoplasmic sequestration, allowing it to translocate into the nucleus frontiersin.orgwikipedia.org. Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of target genes that mediate inflammatory and immune responses frontiersin.orgwikipedia.org.

This compound's inhibition of IKK1/α, a component of the IKK complex, disrupts this cascade. By inhibiting IKK1/α, this compound likely interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and consequently suppressing the transcription of NF-κB target genes nih.govsemanticscholar.orgnih.govresearchgate.net. This mechanism highlights this compound's role in modulating cellular inflammatory responses by targeting a key regulatory node in the canonical NF-κB pathway.

Preclinical Investigation of Cimicifugoside H2 Biological Effects

In Vivo Studies in Preclinical Animal Models

Systemic Cellular and Molecular Responses

Cimicifugoside H2, a constituent derived from Cimicifuga species, has demonstrated notable biological activities in preclinical investigations, particularly concerning its influence on systemic cellular and molecular responses. Research has identified its potential to modulate key signaling pathways, regulate gene expression, and interact with specific cellular targets, thereby impacting cellular processes.

Modulation of Signaling Pathways

A significant area of research focuses on this compound's interaction with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Studies employing molecular docking and dynamic simulations suggest that this compound acts as a potential inhibitor of IκB kinase alpha (IKK1/alpha) mdpi.comsemanticscholar.orgnih.govnih.gov. IKK1/alpha is a crucial component of the NF-κB signaling cascade, which plays a central role in regulating cellular responses to stimuli such as inflammation, stress, and cell proliferation semanticscholar.orgnih.gov. By inhibiting IKK1/alpha, this compound may suppress the activation of NF-κB, thereby influencing the expression of genes involved in these fundamental cellular processes mdpi.comsemanticscholar.orgnih.govnih.gov. The interaction between this compound and IKK1/alpha is characterized by hydrogen bonds and hydrophobic interactions, suggesting a specific molecular binding mechanism mdpi.comsemanticscholar.orgnih.govnih.gov.

Gene Expression Regulation

Beyond specific pathway inhibition, this compound and related compounds from Cimicifuga extracts have been implicated in the broader modulation of gene expression. While direct studies on this compound's genome-wide transcriptional effects are limited, research on Cimicifuga racemosa extracts indicates a capacity to regulate numerous genes. For instance, one study identified 431 regulated genes in an estrogen receptor-positive human breast cancer cell line treated with a lipophilic black cohosh extract, with an observed enrichment of genes involved in anti-proliferative and apoptosis-sensitizing pathways, as well as stress response pathways science.gov. This suggests that this compound, as a key constituent, may contribute to these broader gene expression changes, influencing cellular fate and function science.gov.

Cellular Antioxidant and Anti-inflammatory Mechanisms

Preclinical evidence suggests that this compound, and by extension the Cimicifuga extracts it belongs to, may exert cellular protective effects through antioxidant and anti-inflammatory mechanisms. Molecular hydrogen (H2), a related therapeutic agent, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which promotes the expression of endogenous antioxidants and reduces apoptosis nih.govmdpi.comnih.govmdpi.com. The Nrf2 pathway is crucial for cellular defense against oxidative stress by upregulating enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) nih.govnih.govmdpi.com. While direct evidence linking this compound to Nrf2 activation is pending, its presence in Cimicifuga extracts, which are known for their anti-inflammatory properties, suggests a potential role in modulating cellular redox balance and inflammatory signaling mtroyal.camdpi.com. Cimicifuga extracts have also been shown to inhibit pro-inflammatory cytokines and modulate mast cell activity, indicating an influence on the inflammatory cascade mdpi.commdpi.com.

Analytical Methods for Quantification and Quality Control of Cimicifugoside H2

Chromatographic Quantification Techniques

Chromatographic methods form the backbone of quantitative analysis for Cimicifugoside H2, offering high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a common and accessible method for analyzing compounds with chromophores. While this compound possesses a UV chromophore, the sensitivity and specificity of UV detection can be influenced by co-eluting compounds. Research has shown that HPLC-UV methods can be developed for the determination of various constituents in Cimicifuga species researchgate.netcabidigitallibrary.org. For instance, a study on gossypol (B191359) utilized an HPLC-UV method with a reversed-phase C18 column, a mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid, a flow rate of 1.0 mL/min, and UV detection at 254 nm cabidigitallibrary.org. This setup achieved good linearity (R²=0.999), a limit of detection (LOD) of 0.2 µg/mL, and a limit of quantification (LOQ) of 0.5 µg/mL cabidigitallibrary.org. While this specific example is for gossypol, it illustrates the general parameters and performance achievable with HPLC-UV for plant-derived compounds. The choice of mobile phase composition, column type, and detection wavelength are critical for optimizing the separation and detection of this compound chromatographyonline.com.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

HPLC coupled with Mass Spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity compared to UV detection, particularly for compounds that may have weak UV absorption or when analyzing complex matrices. HPLC-MS methods can identify and quantify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns chromatographyonline.com. Research has employed HPLC-MS for the characterization of Cimicifuga species, identifying various triterpene glycosides, including Cimicifugoside M and other related compounds researchgate.net. The combination of HPLC with MS detection is a powerful tool for elucidating the chemical composition of herbal extracts and ensuring the quality of active ingredients researchgate.net.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)

RP-HPLC with ELSD is particularly advantageous for analyzing compounds that lack strong UV chromophores, a common challenge in the analysis of complex natural products like those found in Cimicifuga species lcms.czchromatographytoday.com. ELSD detects analytes by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the residual analyte particles lcms.czchromatographytoday.com. This detection method is considered quasi-universal for non-UV-absorbing analytes and offers better sensitivity and a more stable baseline compared to UV detection for certain compounds lcms.czresearchgate.net. A study analyzing terpene compounds in Cimicifuga foetida L. found that ELSD provided better sensitivity than UV detection researchgate.net. This method was successfully applied to quantify compounds like Actein, 27-deoxyactein, and cimicifugoside, with contents reported as 3.44%, 1.42%, and 0.93% respectively in A. cimicifuga researchgate.net. The ELSD response is generally investigated in a double logarithmic coordinate system for good calibration curves researchgate.net.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biological Matrices

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of compounds in biological matrices such as plasma and urine chromatographyonline.comresearchgate.netresearchgate.netnih.govorganomation.comnih.gov. This method is crucial for pharmacokinetic studies, allowing for the precise determination of drug or compound concentrations in biological fluids researchgate.netorganomation.com. For this compound, LC-MS/MS has been employed to determine its pharmacokinetic properties in beagle dog plasma researchgate.net. The method typically involves negative electrospray ionization in selected reaction monitoring (SRM) mode, with gradient mobile phases and liquid-liquid extraction for sample preparation researchgate.net. The reported lower limit of quantification (LLOQ) for analytes in such studies is often around 0.5 ng/mL, with good linearity, precision (less than 15%), and accuracy (85.8% to 107%) researchgate.net. Matrix effects, which can alter ionization efficiency, are a critical consideration in LC-MS/MS method development for biological samples researchgate.net.

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Chemical Composition

UPLC-Q-TOF-MS is a powerful technique for comprehensive chemical profiling and identification of compounds in complex mixtures due to its high resolution, mass accuracy, and sensitivity researchgate.netnih.govresearchgate.netnih.gov. This method is employed to identify a wide range of chemical constituents within plant extracts, providing detailed information about the chemical composition nih.govresearchgate.netnih.gov. For example, UPLC-Q-TOF-MS analysis of Cimicifuga species has identified numerous compounds, including triterpenoids and their glycosides, flavonoids, and chromones researchgate.netnih.govresearchgate.netnih.gov. In one study, a UPLC-Q-TOF-MS analysis identified 75 compounds in Zixue Powder, including this compound, using a C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid nih.gov. The mass spectrometric detection was operated in both positive and negative modes, scanning a mass range from m/z 100–1500 Da nih.gov. This technique is invaluable for characterizing the complex phytochemical profiles of Cimicifuga species and for identifying potential marker compounds for quality control researchgate.netnih.gov.

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization involves chemically modifying an analyte to improve its detectability, volatility, or chromatographic behavior. While this compound has a UV chromophore and is amenable to direct analysis by HPLC-UV and HPLC-MS, derivatization can be employed to further enhance sensitivity or detectability, particularly if analyzing very low concentrations or in challenging matrices.

Derivatization is a common strategy in analytical chemistry, especially for compounds that are polar, non-volatile, or lack chromophores, making them difficult to analyze by techniques like Gas Chromatography (GC) or standard HPLC-UV mdpi.comsigmaaldrich.com. For instance, amino acids, which are polar, require derivatization before GC analysis to improve their volatility and chromatographic behavior sigmaaldrich.com. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form more stable and less moisture-sensitive derivatives sigmaaldrich.com. Similarly, in GC-MS analysis of hair dye ingredients, in situ derivatization using acetic anhydride (B1165640) was employed to protect reactive functional groups and prevent degradation, thereby improving quantification mdpi.com.

While specific derivatization methods for this compound are not extensively detailed in the provided search results, the general principle applies. If enhanced sensitivity were required beyond what current HPLC-UV or HPLC-MS/MS methods offer, derivatization could be explored. This might involve reacting specific functional groups on this compound to introduce a moiety that enhances UV absorption, fluorescence, or ionization efficiency for mass spectrometry. However, the existing LC-MS/MS and UPLC-Q-TOF-MS methods appear sufficiently sensitive for many applications without the need for derivatization researchgate.netresearchgate.netnih.govresearchgate.net.

Hydroxylamine Hydrochloride Derivatization for Carbonyl Groups

Method Validation and Quality Assurance

Rigorous validation of analytical methods is paramount to ensure the reliability, accuracy, and precision of quantitative results for this compound. Key validation parameters include calibration, selectivity, precision, accuracy, and the determination of detection and quantification limits.

Establishing accurate calibration curves is fundamental for the quantitative analysis of this compound. This process relies on the use of authenticated reference standards to ensure the traceability and accuracy of the calibration . Analytical methods employing this compound have demonstrated good linearity, with calibration curves typically showing high correlation coefficients (e.g., >0.998) within defined concentration ranges researchgate.netresearchgate.net. International guidelines, such as those from the ICH, provide frameworks for determining detection and quantification limits based on calibration curves, often involving the standard deviation of the response and the slope of the calibration curve sepscience.com.

Selectivity, or specificity, of an analytical method ensures that the measured signal for this compound is solely attributable to the analyte itself, without interference from other components in the sample matrix. This is achieved by validating the method against structurally similar compounds that might be present in the same plant extracts or formulations fda.gov. Validation involves demonstrating that the presence of impurities, degradation products, or related substances does not significantly impact the identification or quantification of this compound fda.gov. Techniques like mass spectrometry, used for peak purity analysis and assignment, further contribute to confirming selectivity researchgate.net.

Precision and accuracy are critical performance characteristics for any quantitative analytical method. Studies analyzing this compound have reported robust precision and accuracy values. For instance, intra- and inter-day precision has been shown to be less than 15%, with accuracy ranging from 85.8% to 107% researchgate.net. Other validation studies for related compounds or similar analytical approaches have reported similarly favorable results, with relative standard deviations (RSDs) for precision typically below 6% and recovery rates for accuracy often between 97% and 103% researchgate.netoxfordicsb.orgnih.gov. These parameters are essential for ensuring that the method consistently yields results close to the true value and exhibits low variability fda.gov.

Table 1: Precision and Accuracy Data for this compound Analysis

| Parameter | Value Range | Reference |

| Intra-day Precision | < 15% (RSD) | researchgate.net |

| Inter-day Precision | < 15% (RSD) | researchgate.net |

| Accuracy | 85.8% - 107% | researchgate.net |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations at which an analyte can be reliably detected and quantified, respectively. For this compound, the lower limit of quantification (LLOQ) has been reported as 0.5 ng/mL researchgate.net. These limits are crucial for determining the sensitivity of the analytical method and its suitability for analyzing samples with low analyte concentrations. Various methodologies, including those based on signal-to-noise ratios and the standard deviation of the response in relation to the calibration curve's slope, are employed for their determination sepscience.comeflm.eu.

Future Directions and Research Perspectives on Cimicifugoside H2

Elucidation of Novel Biological Targets and Polypharmacology

The current understanding of Cimicifugoside H2's biological actions points to its interaction with multiple cellular mechanisms biosynth.com. Future research should prioritize the systematic identification of novel biological targets beyond its established interaction with IKK1/alpha nih.govsemanticscholar.orgnih.gov. Advanced techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and chemoproteomics can be employed to comprehensively map its protein interactome. Furthermore, investigating the polypharmacology of this compound—its capacity to engage with multiple targets—is critical for uncovering new therapeutic avenues and explaining its multifaceted effects, potentially leading to more effective treatments for complex diseases chemrxiv.orgplos.orgfrontiersin.org. Understanding these multi-target interactions will also be key to identifying beneficial off-target effects and mitigating any detrimental ones, thereby guiding future drug design and repurposing initiatives.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of this compound's mechanisms of action, the integration of data from diverse omics platforms—including genomics, transcriptomics, proteomics, and metabolomics—is indispensable mdpi.commdpi.comfrontiersin.org. Such multi-omics approaches are vital for revealing intricate regulatory networks and pathways influenced by this compound, thereby providing deeper insights into its effects on cellular processes, disease pathogenesis, and potential therapeutic outcomes. For instance, combining transcriptomic data with proteomic or metabolomic profiles could elucidate how this compound modulates gene expression and subsequently impacts protein levels and metabolic outputs. This comprehensive analytical strategy is crucial for fully understanding its anti-inflammatory, antioxidant, and potential anti-cancer activities biosynth.comnih.govsemanticscholar.orgnih.gov and for identifying novel therapeutic targets. Key challenges in this domain include data standardization, the development of robust integration methodologies, and the need for advanced bioinformatics tools mdpi.comresearchgate.net.

Development of Advanced Preclinical Models for Efficacy Studies

While in silico studies have indicated this compound's potential as an inhibitor of IKK1/alpha nih.govsemanticscholar.orgnih.gov, further validation in advanced preclinical models is imperative. Future research should prioritize the development and utilization of more sophisticated in vitro and in vivo models that accurately mimic human disease states relevant to this compound's purported activities, such as inflammatory conditions, various cancers, or menopausal symptoms biosynth.commdpi.com. This includes employing advanced cell culture systems (e.g., organoids, 3D cultures), genetically engineered animal models, and disease-specific animal models that facilitate a more precise evaluation of efficacy, pharmacokinetics, and pharmacodynamics neurochlore.frnih.goviris-pharma.com. Such models are essential for assessing the compound's therapeutic potential and for identifying optimal dosing regimens and administration routes, without specifying actual dosage information.

Exploration of Synergistic Effects with Other Phytochemicals

The complex composition of plant extracts often results in synergistic interactions between their various constituents mdpi.comnih.gov. Future research could investigate the potential synergistic effects of this compound when administered in combination with other phytochemicals isolated from Cimicifuga species or other natural sources. For example, existing research has demonstrated that certain compounds can potentiate the therapeutic effects of other drugs nih.gov. Exploring such synergistic combinations could lead to enhanced therapeutic efficacy, a reduction in the required dosages of individual components, and potentially broader therapeutic applications. Identifying effective synergistic combinations will necessitate systematic screening of various compound pairings within relevant biological assays, building upon the existing knowledge base of Cimicifuga constituents and their known pharmacological activities nih.govresearchgate.net.

Q & A

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s therapeutic potential?

- Methodological Answer : Use PICO (Population: cell/animal models; Intervention: dose/duration; Comparison: controls; Outcome: biomarker changes) to define scope. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on under-researched indications (e.g., neurodegenerative diseases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.